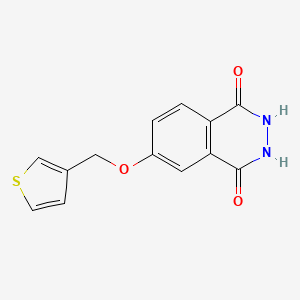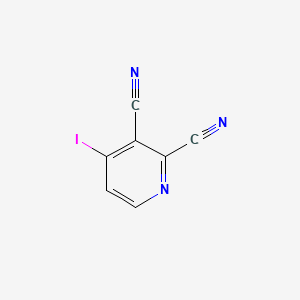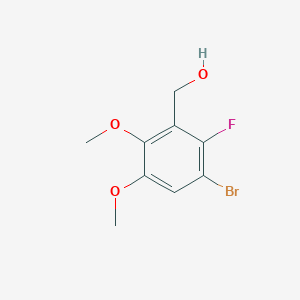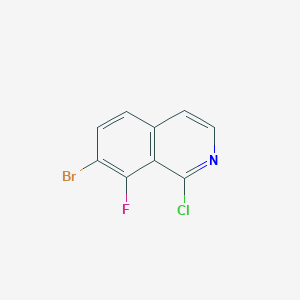
7-Bromo-1-chloro-8-fluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 7-Bromo-1-chloro-8-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 6-bromo-1-hydroxyisoquinoline, selective fluorination can be performed using reagents like Selectfluor® in acetonitrile to yield the desired product . Industrial production methods often involve similar halogenation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
7-Bromo-1-chloro-8-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-1-chloro-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-chloro-8-fluoroisoquinoline largely depends on its derivatives and the specific biological targets they interact with. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of halogens can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .
Comparación Con Compuestos Similares
7-Bromo-1-chloro-8-fluoroisoquinoline can be compared with other halogenated isoquinolines, such as:
7-Bromo-8-fluoroisoquinoline: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Bromo-1-chloroisoquinoline: Lacks the fluorine substituent, which can influence its electronic properties and interactions with biological targets.
8-Fluoroisoquinoline: Lacks both bromine and chlorine substituents, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of multiple halogen substituents.
Propiedades
Fórmula molecular |
C9H4BrClFN |
|---|---|
Peso molecular |
260.49 g/mol |
Nombre IUPAC |
7-bromo-1-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-3-4-13-9(11)7(5)8(6)12/h1-4H |
Clave InChI |
FTCPQJCAVRROIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=CN=C2Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



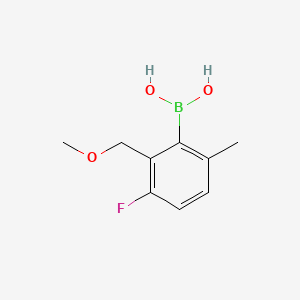


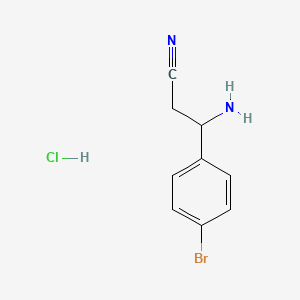
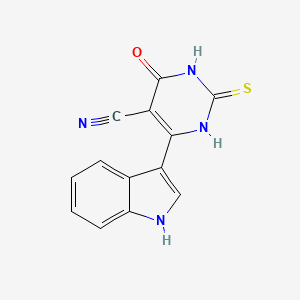
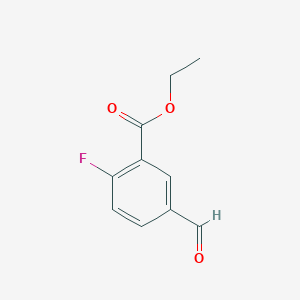

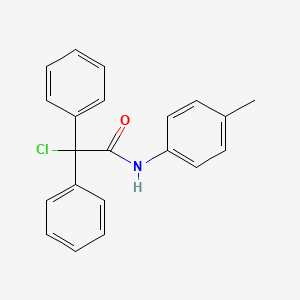
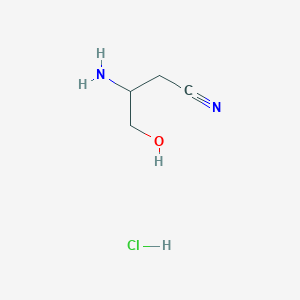
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
